molecular formula C14H17BClNO2 B15224663 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B15224663
M. Wt: 277.55 g/mol
InChI Key: XSADWEAQKDOYSK-UHFFFAOYSA-N
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Description

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

    Procedure: The starting materials are mixed in a suitable solvent, such as tetrahydrofuran (THF), and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding alcohol.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols: Formed through oxidation of the boronic acid moiety.

    Hydrocarbons: Formed through reduction of the chloro group.

Scientific Research Applications

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily based on its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to its indole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific reactivity is required.

Properties

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

IUPAC Name

6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-17-12-7-9(16)5-6-10(11)12/h5-8,17H,1-4H3

InChI Key

XSADWEAQKDOYSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

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